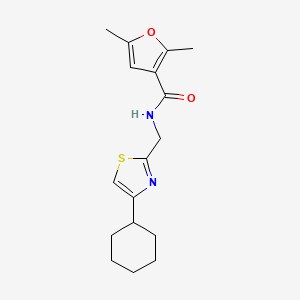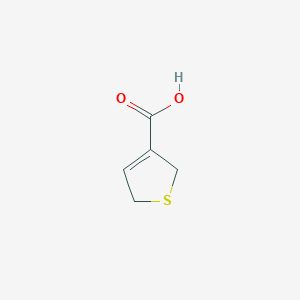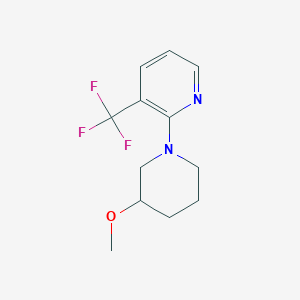
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H13NO3 . It has a molecular weight of 315.3 g/mol . The compound is also known by other names such as BAS 08207946, MLS001219446, and CHEMBL1523116 .
Molecular Structure Analysis
The compound has a planar structure with a coumarin moiety . The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue is 18.9 (2)° . There are two intramolecular hydrogen bonds involving the amide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.3 g/mol and a molecular formula of C20H13NO3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 315.08954328 g/mol . The topological polar surface area of the compound is 55.4 Ų .Applications De Recherche Scientifique
Photoreactive Polymers
A novel diacid monomer containing substituents derived from the coumarin chromophore was synthesized and utilized in producing new aromatic polyamides. These polyamides, featuring photosensitive coumarin pendent groups, exhibited moderate inherent viscosity, increased solubility in both polar and less polar solvents, and high molecular weights, facilitating the casting of transparent, flexible, and tough films. Their good thermal properties, evidenced by high glass transition temperatures and thermal decomposition onset above 390°C, and the ability to undergo crosslinking upon UV illumination, highlight their potential in creating durable photoreactive materials (Nechifor, 2009).
Green Chemistry Synthesis
In a study focused on eco-friendly synthesis methods, a series of 2-imino-2H-chromene-3-carboxamides were synthesized with high yield and atom economy through the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This methodology demonstrates an environmentally benign approach to synthesizing chromene derivatives (Proença & Costa, 2008).
Biological Applications
Aromatic polyamides containing photosensitive coumarin groups were synthesized, showing solubility in aprotic polar solvents, moderate inherent viscosities, and high molecular weights. These polymers demonstrated good thermal stability with no significant weight loss up to 380°C and the ability to form amorphous films, which could have potential applications in biomedical fields due to their robust physical properties and the bioactive nature of the coumarin moiety (Nechifor, 2009).
Chemosensors
A study developed a highly selective fluorescence chemosensor based on a coumarin fluorophore for detecting Cu2+ and H2PO4− ions. The chemosensor exhibited an "on-off-on" fluorescence response with a low detection limit, highlighting its potential for environmental monitoring and diagnostic applications (Meng et al., 2018).
Photocatalytic Applications
Research into the photocatalytic oxidation of thiophene on BiVO4 with dual co-catalysts under visible light irradiation revealed that thiophene could be oxidized to SO3 using molecular oxygen as the oxidant. This process, facilitated by a small loading of co-catalysts, demonstrates the potential of coumarin derivatives in enhancing photocatalytic reactions for environmental applications (Lin et al., 2012).
Mécanisme D'action
Target of Action
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a derivative of coumarin . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . .
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets, leading to a range of effects . For instance, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
It’s known that coumarin derivatives can have a range of effects, including inhibiting proliferation, migration, and invasion of certain cell lines, inducing cell cycle arrest and apoptosis in vitro, and preventing tumor growth in vivo .
Propriétés
IUPAC Name |
N-(2-oxochromen-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-6-3-9-8-10(4-5-11(9)18-13)15-14(17)12-2-1-7-19-12/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIYQJDQGDVCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)


![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)
![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)
![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)
